4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLBCGONITXFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(SN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Bromophenyl 1,2,3 Thiadiazol 5 Amine and Analogous 1,2,3 Thiadiazoles
Historical and Contemporary Approaches to 1,2,3-Thiadiazole (B1210528) Synthesis
The foundational methods for the synthesis of the 1,2,3-thiadiazole core have been established through several named reactions, each offering a unique pathway to this heterocyclic system. Over time, these have been refined and new methodologies have been developed to improve efficiency, substrate scope, and reaction conditions.
Hurd-Mori Synthesis
The Hurd-Mori synthesis is a widely recognized method for the preparation of 1,2,3-thiadiazoles. consensus.app This reaction involves the cyclization of hydrazones, typically N-acyl or N-tosyl derivatives, with thionyl chloride (SOCl₂). consensus.appwikipedia.org The reaction proceeds by the formation of a hydrazonoyl chloride intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to form the 1,2,3-thiadiazole ring.
For the synthesis of a 4-aryl-1,2,3-thiadiazole, a plausible starting material would be the hydrazone of an aryl methyl ketone. In the context of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine, a potential precursor could be a derivative of 3-bromoacetophenone. The Hurd-Mori reaction is versatile and has been employed in the synthesis of various substituted 1,2,3-thiadiazoles. researchgate.netmdpi.com
Table 1: Key Features of the Hurd-Mori Synthesis
| Feature | Description |
| Reactants | Hydrazone (N-acyl or N-tosyl) |
| Reagent | Thionyl chloride (SOCl₂) |
| Product | 1,2,3-Thiadiazole |
| Key Transformation | Intramolecular cyclization of a hydrazone derivative |
Wolff Synthesis
The Wolff synthesis provides an alternative route to 1,2,3-thiadiazoles through the rearrangement of α-diazocarbonyl compounds. google.comnih.gov While the Wolff rearrangement is more commonly associated with the formation of ketenes from α-diazoketones, a variation of this reaction can lead to the formation of thiadiazoles. This typically involves the reaction of an α-diazothiocarbonyl compound, which can undergo cyclization to form the 1,2,3-thiadiazole ring. The challenge in this approach often lies in the synthesis and stability of the requisite α-diazothiocarbonyl precursors.
Pechmann Synthesis
The Pechmann synthesis is another classical method for the formation of 1,2,3-thiadiazoles. nih.gov This reaction involves the cycloaddition of a diazoalkane with an isothiocyanate. For the synthesis of 5-amino-1,2,3-thiadiazoles, this method is particularly relevant. A variation of this approach involves the reaction of a diazoacetonitrile with hydrogen sulfide (B99878) in the presence of a base, or with a salt of hydrogen sulfide. google.com This method directly introduces the amino group at the 5-position of the thiadiazole ring.
To synthesize this compound, a plausible starting material for a Pechmann-type synthesis would be 3-bromophenyl-diazoacetonitrile, which could then be reacted with a source of sulfur.
Cyclization Reactions in Thiadiazole Formation
Cyclization reactions are at the heart of most 1,2,3-thiadiazole syntheses. These reactions involve the formation of one or more bonds to close the five-membered heterocyclic ring. The Hurd-Mori synthesis is a prime example of an intramolecular cyclization. consensus.appwikipedia.org Other cyclization strategies can involve the reaction of open-chain precursors that contain all the necessary atoms for the thiadiazole ring. For instance, the oxidative cyclization of thiohydrazides is a known method for the formation of 1,3,4-thiadiazoles and can be adapted for 1,2,3-isomers under specific conditions.
Recent advancements have focused on developing milder and more efficient cyclization conditions, often employing catalysts to promote the reaction. organic-chemistry.org The choice of cyclization strategy is often dictated by the desired substitution pattern on the thiadiazole ring.
Condensation Reactions for Thiadiazole Rings
Condensation reactions, where two or more molecules combine with the elimination of a small molecule like water or an alcohol, are also employed in the synthesis of thiadiazoles. These reactions can be used to construct the necessary precursors for subsequent cyclization or, in some cases, can directly lead to the formation of the thiadiazole ring in a one-pot process.
For example, the initial formation of a hydrazone in the Hurd-Mori synthesis is a condensation reaction between a ketone or aldehyde and a hydrazine (B178648) derivative. researchgate.net Similarly, the synthesis of precursors for other cyclization methods may involve condensation steps.
One-Pot Synthetic Protocols for Thiadiazole Frameworks
Modern synthetic chemistry increasingly favors one-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This approach offers several advantages, including reduced reaction times, lower costs, and less waste generation.
Several one-pot methodologies have been developed for the synthesis of 1,2,3-thiadiazoles. wikipedia.org These often involve the in situ generation of a reactive intermediate, which then undergoes cyclization to form the thiadiazole ring. For the synthesis of 4-aryl-1,2,3-thiadiazoles, a one-pot reaction starting from an aryl ketone, a hydrazine source, and a sulfur-donating reagent can be envisioned. For instance, a reaction of 3-bromoacetophenone, tosylhydrazine, and elemental sulfur, catalyzed by iodine in DMSO, has been reported for the synthesis of 4-aryl-1,2,3-thiadiazoles. wikipedia.org
Table 2: Comparison of Synthetic Methodologies for 1,2,3-Thiadiazoles
| Methodology | Starting Materials | Key Reagents | Advantages |
| Hurd-Mori Synthesis | Hydrazones (N-acyl, N-tosyl) | Thionyl chloride | Well-established, versatile |
| Wolff Synthesis | α-Diazothiocarbonyl compounds | - | Access to specific isomers |
| Pechmann Synthesis | Diazoalkanes, Isothiocyanates | - | Direct synthesis of 5-amino derivatives |
| Cyclization Reactions | Various open-chain precursors | Oxidants, catalysts | Wide range of possible substitutions |
| Condensation Reactions | Carbonyls, hydrazines, etc. | Acid or base catalysts | Forms key intermediates |
| One-Pot Protocols | Ketones, hydrazines, sulfur source | Catalysts (e.g., I₂) | High efficiency, reduced waste |
Oxidative Ring Closure Techniques
Oxidative ring closure reactions represent a viable, though less common, method for the synthesis of the 1,2,3-thiadiazole core. These methods typically involve the formation of the heterocyclic ring through an oxidation-induced cyclization of a suitable acyclic precursor containing the requisite nitrogen, carbon, and sulfur atoms in a linear arrangement. For instance, the oxidation of α-azido thiols or their derivatives can, in principle, lead to the formation of a 1,2,3-thiadiazole ring. The specific oxidizing agent and reaction conditions are critical to favor the desired cyclization pathway over competing side reactions. While not as prevalent as other methods, oxidative cyclization offers a unique disconnection approach to the 1,2,3-thiadiazole skeleton.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.govnih.govacs.org This approach is highly convergent and atom-economical. For the synthesis of 1,2,3-thiadiazoles, MCRs can be designed to bring together a carbon source, a nitrogen source, and a sulfur source in a concerted or sequential one-pot process. mdpi.com
A notable example involves the reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by I2/DMSO, to afford 5-acyl-1,2,3-thiadiazoles. mdpi.com This transition-metal-free method demonstrates good functional group tolerance and provides the products in high yields. mdpi.com The general applicability of MCRs suggests that with appropriate selection of starting materials, this strategy could be adapted for the synthesis of a variety of substituted 1,2,3-thiadiazoles.
| Reaction Type | Components | Key Features |
| I2/DMSO-mediated cross-coupling | Enaminones, Tosylhydrazine, Elemental Sulfur | Transition-metal-free, Good functional group tolerance, High yields |
[3+2]-Cycloadditions
The [3+2]-cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings. In the context of 1,2,3-thiadiazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile. A common approach utilizes diazo compounds as the 1,3-dipole. For instance, the reaction of diazo compounds with sources of sulfur, such as carbon disulfide, can lead to the formation of the 1,2,3-thiadiazole ring under mild conditions. mdpi.com
This methodology offers a high degree of regiochemical control, which is crucial for the synthesis of specifically substituted 1,2,3-thiadiazoles. The choice of the diazo compound and the sulfur-containing reaction partner allows for the introduction of various substituents onto the heterocyclic core. The development of catalytic and stereoselective [3+2]-cycloaddition reactions has further expanded the utility of this approach in modern organic synthesis. frontiersin.org
Targeted Synthesis of this compound
The targeted synthesis of this compound requires a careful selection of starting materials and a synthetic strategy that can efficiently construct the desired substituted 1,2,3-thiadiazole core. The Hurd-Mori synthesis is a classical and reliable method for this purpose. wikipedia.orgnih.govlookchem.com
Design and Selection of Starting Materials and Precursors
A plausible synthetic route to this compound can be envisioned starting from 3-bromoacetophenone. The key steps would involve the formation of a suitable hydrazone derivative, followed by cyclization to the 1,2,3-thiadiazole ring.
The synthesis of the 5-amino functionality can be achieved through various strategies. One common method involves the reaction of a diazoacetonitrile with a source of sulfur. google.com Therefore, a potential precursor for the target molecule is (3-bromophenyl)diazoacetonitrile.
| Starting Material | Rationale |
| 3-Bromoacetophenone | Provides the 3-bromophenyl substituent at the C4 position of the thiadiazole ring. |
| Hydrazine or its derivatives (e.g., semicarbazide) | Reacts with the ketone to form the necessary hydrazone intermediate for the Hurd-Mori cyclization. mdpi.com |
| Diazoacetonitrile | Can serve as a precursor for the formation of the 5-amino-1,2,3-thiadiazole ring. google.com |
Optimization of Reaction Conditions and Parameters
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.
For a Hurd-Mori type synthesis, the key cyclization step involves the reaction of a hydrazone with thionyl chloride. mdpi.comwikipedia.org The temperature, solvent, and stoichiometry of the reagents are critical parameters to control. The reaction is often carried out at low temperatures to avoid decomposition of the reactants and products. The choice of solvent can influence the solubility of the intermediates and the reaction rate.
In a potential synthesis utilizing a diazoacetonitrile precursor, the reaction with a sulfur source, such as hydrogen sulfide in the presence of a base, would need careful optimization of the base, solvent, and temperature to maximize the yield of the desired 5-amino-1,2,3-thiadiazole. google.com
| Parameter | Importance | Typical Conditions |
| Temperature | Controls reaction rate and minimizes side reactions. | Low to ambient temperatures are often preferred. |
| Solvent | Affects solubility of reactants and intermediates, and can influence reaction pathways. | Aprotic solvents are commonly used. |
| Reagent Stoichiometry | Ensures complete conversion of the starting material and minimizes the formation of byproducts. | A slight excess of one reagent may be used to drive the reaction to completion. |
| Catalyst | Can accelerate the reaction and improve selectivity. | Acid or base catalysts are often employed. |
Stereochemical Considerations and Control in Synthesis
For the synthesis of this compound, the final product is achiral, and therefore, there are no stereocenters to control. The 1,2,3-thiadiazole ring is planar and aromatic.
However, in the synthesis of more complex 1,2,3-thiadiazole derivatives that may contain chiral centers in their substituents, stereochemical control would become a critical consideration. In such cases, the use of chiral starting materials, chiral catalysts, or stereoselective reactions would be necessary to obtain the desired stereoisomer. For the specific target compound , these considerations are not applicable.
Advanced Synthetic Techniques for Thiadiazole Derivatives
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems like 1,2,3-thiadiazoles. These techniques prioritize efficiency, safety, and sustainability, moving beyond traditional synthetic routes. Key among these are methods that align with green chemistry principles, the use of microwave irradiation to accelerate reactions, and the implementation of continuous flow systems for enhanced control and scalability.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 1,2,3-thiadiazole synthesis, this involves the use of environmentally benign solvents, metal-free catalysts, and energy-efficient reaction conditions. nanobioletters.com
Several green approaches have been developed as alternatives to the classical Hurd-Mori reaction, which traditionally uses reagents like thionyl chloride. wikipedia.org For instance, a highly efficient, metal-free method involves the reaction of readily available N-tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695), an eco-friendly solvent. organic-chemistry.org This reaction proceeds at room temperature and demonstrates a wide substrate scope with good functional-group tolerance. organic-chemistry.org Another sustainable strategy employs visible light photocatalysis with a natural catalyst like cercosporin (B1668469) for the synthesis of 1,2,3-thiadiazoles under mild, environmentally friendly conditions. organic-chemistry.orgmdpi.com
Key green chemistry approaches applicable to 1,2,3-thiadiazole synthesis include:
Use of Eco-Friendly Solvents: Replacing hazardous solvents with greener alternatives like ethanol, water, or glycerol. organic-chemistry.orgresearchgate.net
Metal-Free Catalysis: Employing catalysts such as tetrabutylammonium (B224687) iodide (TBAI) to improve traditional methods like the Hurd-Mori synthesis by avoiding heavy metals. organic-chemistry.orgmdpi.com
Energy Efficiency: Utilizing methods like photocatalysis or ultrasonication that operate under mild conditions, reducing energy consumption. nanobioletters.commdpi.com
Atom Economy: Designing reactions, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, minimizing waste. isres.org
| Technique | Key Principles | Advantages | Reference |
| Photocatalysis | Use of visible light and a catalyst (e.g., cercosporin) to drive the reaction | Mild conditions, environmentally friendly, high regioselectivity | organic-chemistry.org, mdpi.com |
| Metal-Free Catalysis | TBAI-catalyzed reaction of N-tosylhydrazones and sulfur | Avoids toxic metals, improves on the traditional Hurd-Mori reaction | organic-chemistry.org, mdpi.com |
| Eco-Friendly Solvents | Reaction of tosylhydrazones with ammonium thiocyanate in ethanol | Use of a benign solvent, room temperature conditions, good functional tolerance | organic-chemistry.org |
| Ultrasonication | Use of ultrasonic waves to promote the reaction | Reduced reaction times, improved yields, energy-efficient | mdpi.com, nanobioletters.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. wikipedia.org By utilizing microwave irradiation, this method provides rapid and efficient heating, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. wikipedia.orgresearchgate.net
In the synthesis of thiadiazole derivatives, microwave irradiation has been successfully employed to expedite various reaction steps. For example, in a multi-step synthesis of novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety, a key cyclization step was performed under microwave irradiation. nih.gov The use of a NaOH/DMF/H₂O system at 90°C under microwave conditions reduced the reaction time to just 15 minutes, yielding a higher product output compared to the conventional method. nih.gov
While the direct microwave-assisted synthesis of this compound is not explicitly detailed in the literature, the principles are broadly applicable. The Hurd-Mori reaction or its modern variations could potentially be accelerated using this technology. The synthesis of various heterocyclic systems, including fused organic-chemistry.orgmdpi.comresearchgate.nettriazolo[3,4-b] organic-chemistry.orgresearchgate.netnih.govthiadiazoles, has been significantly improved by microwave assistance, showcasing the versatility of this technique. nih.gov
| Reaction / Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| 1,2,4-Triazoles containing 1,2,3-Thiadiazole | Several hours | 15 minutes | Higher | nih.gov |
| Fused organic-chemistry.orgmdpi.comresearchgate.netTriazolo[3,4-b] organic-chemistry.orgresearchgate.netnih.govthiadiazoles | Not specified | 3 minutes | Not specified | nih.gov |
| 1,3,4-Thiadiazole (B1197879) Schiff Bases | 4-6 hours | A few minutes | Higher | researchgate.net |
| Thiazolyl-Pyridazinediones (Multicomponent Synthesis) | Not specified | 2-8 minutes | High/Efficient | mdpi.com |
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, scalability, and process control. In a flow system, reagents are continuously pumped through a reactor, where they mix and react. This setup allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved consistency and yield.
The application of continuous flow technology to the synthesis of thiadiazoles has been explored, particularly for the 1,2,4-isomer. A continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazoles, including the preparation of bromophenyl-substituted analogs. nih.gov This method highlights the safe handling of hazardous reagents and allows for the production of gram quantities of the target compounds. nih.gov
Although specific examples for the continuous flow synthesis of 5-amino-1,2,3-thiadiazoles are scarce, the principles have been successfully applied to the synthesis of structurally related 5-amino-1,2,3-triazoles. nih.gov These processes demonstrate the potential for enhanced safety, particularly when dealing with potentially unstable intermediates like diazonium species, and allow for reliable scale-up. nih.gov The robust nature of flow chemistry, often utilizing heterogeneous catalysts like copper-on-charcoal for triazole synthesis, suggests its potential applicability for producing 1,2,3-thiadiazole derivatives with high efficiency and control. nih.gov
The key benefits of applying continuous flow synthesis to heterocycles like 1,2,3-thiadiazoles include:
Enhanced Safety: Better control over reaction exotherms and safe handling of hazardous intermediates. nih.gov
Scalability: Straightforward scaling from laboratory to production quantities by extending the operation time.
Process Control: Precise control over reaction parameters, leading to higher reproducibility and purity.
Efficiency: Reduced reaction times and improved space-time yields compared to batch processes.
Despite a comprehensive search for scientific literature and spectral data, no specific experimental or detailed research findings for the chemical compound This compound could be located.
As a result, it is not possible to provide the requested in-depth article on its spectroscopic and advanced structural elucidation. The strict requirement to focus solely on this specific compound and to include detailed data tables for its ¹H NMR, ¹³C NMR, 2D NMR, IR, and Mass Spectrometry analysis cannot be fulfilled without available research data.
Information available in the public domain pertains to related but structurally distinct compounds, such as isomers with the bromo group at a different position on the phenyl ring or compounds with a different thiadiazole core. Using data from these analogs would not be scientifically accurate for the specified compound and would deviate from the provided instructions.
Therefore, the requested article with its detailed subsections on the spectroscopic characterization of this compound cannot be generated at this time.
Spectroscopic and Advanced Structural Elucidation of 4 3 Bromophenyl 1,2,3 Thiadiazol 5 Amine
High-Resolution Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insights into the molecular structure and conjugation.
Theoretical and experimental studies on related bromophenyl-substituted heterocyclic compounds have demonstrated characteristic absorption bands. For instance, the UV-Vis spectrum of similar compounds, when analyzed using techniques like Time-Dependent Density Functional Theory (TD-DFT), reveals electronic transitions that are crucial for understanding the molecule's photophysical properties. nih.govscielo.org.za The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in elucidating the charge transfer characteristics within the molecule. nih.govscielo.org.za
While specific experimental UV-Vis data for 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine is not detailed in the provided search results, studies on analogous compounds like 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole show that intramolecular charge transfer (ICT) is a significant factor in their electronic behavior. nih.gov It is anticipated that this compound would exhibit absorption maxima corresponding to π → π* and n → π* transitions, characteristic of aromatic and heterocyclic systems. The precise wavelengths of these absorptions would be influenced by the solvent polarity.
Table 1: Anticipated Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Range |
|---|---|---|
| π → π* | π bonding to π antibonding | 200-400 nm |
| n → π* | non-bonding to π antibonding | 300-500 nm |
X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.
While the specific crystal structure of this compound is not available in the search results, crystallographic data for the closely related isomer, 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine, offers valuable insights. nih.gov This compound crystallizes in the monoclinic system. nih.gov Key structural features include a dihedral angle between the thiadiazole and bromophenyl rings, and the presence of intermolecular hydrogen bonds that stabilize the crystal structure. nih.gov
Table 2: Crystallographic Data for the Analogous Compound 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₆BrN₃S |
| Molecular Weight | 256.13 |
| Crystal System | Monoclinic |
| a (Å) | 14.869 (3) |
| b (Å) | 8.0250 (16) |
| c (Å) | 7.9480 (16) |
| β (°) | 97.43 (3) |
| Volume (ų) | 940.4 (3) |
| Z | 4 |
Data from a study on a related isomer. nih.gov
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical formula derived from the proposed molecular structure.
The molecular formula for this compound is C₈H₆BrN₃S, with a molecular weight of 256.12 g/mol . nih.gov The theoretical elemental composition can be calculated based on this formula. Experimental determination of the elemental composition is a standard procedure in the characterization of newly synthesized compounds. mdpi.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 37.52% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.37% |
| Bromine | Br | 79.90 | 1 | 79.90 | 31.20% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 16.41% |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.52% |
| Total | 256.14 | 100.00% |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of chemical compounds. Methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
TLC is often used for rapid monitoring of reaction progress and preliminary purity checks. For instance, in the synthesis of related thiadiazole derivatives, a mobile phase of benzene (B151609) and acetone (B3395972) (9:1) has been utilized. scispace.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the quantitative analysis of compound purity. A study on a similar 1,3,4-oxadiazole (B1194373) derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, employed a C18 column with a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol. thieme-connect.com This method was validated for its accuracy, precision, and robustness, demonstrating its suitability for purity determination. thieme-connect.com Such a method could be adapted for the purity assessment of this compound.
Table 4: Representative Chromatographic Conditions for Purity Assessment of Related Compounds
| Technique | Stationary Phase | Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel | Benzene: Acetone (9:1) | Reaction Monitoring, Purity Check scispace.com |
| RP-HPLC | C18 Column | Acetonitrile, Orthophosphoric Acid, Methanol (gradient) | Quantitative Purity Analysis thieme-connect.com |
Computational and Theoretical Investigations of 4 3 Bromophenyl 1,2,3 Thiadiazol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry, by finding the minimum energy state. From this optimized structure, key electronic properties like bond lengths, bond angles, and dihedral angles can be precisely calculated. These parameters are crucial for understanding the molecule's stability and conformation. DFT calculations for 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine would provide foundational data on its structural characteristics.
Illustrative Data: The following table contains hypothetical optimized geometric parameters for this compound, as would be calculated using DFT. This data is for illustrative purposes only and is not derived from published experimental or computational studies on this specific molecule.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C4-C(phenyl) | 1.48 Å |
| Bond Length | C5-N(amine) | 1.35 Å |
| Bond Length | S1-N2 | 1.70 Å |
| Bond Angle | N2-N3-C4 | 110.5° |
| Bond Angle | C4-C5-S1 | 115.0° |
| Dihedral Angle | N3-C4-C(phenyl)-C(phenyl) | 35.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify which parts of the molecule are most likely to participate in chemical reactions.
Illustrative Data: The table below presents hypothetical FMO energy values for this compound. This data illustrates the typical output of such an analysis and is not based on actual computational results for this compound.
Table 2: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 eV |
| LUMO Energy | -1.80 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to where the molecule is electron-rich or electron-poor. Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential, corresponding to sites for nucleophilic attack. Green areas represent neutral potential. An MEP analysis of this compound would reveal the charge distribution, highlighting the electronegative nitrogen and sulfur atoms of the thiadiazole ring and the amine group as potential sites for hydrogen bonding and other intermolecular interactions.
Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. These descriptors help to pinpoint the most reactive sites for nucleophilic and electrophilic attacks with greater precision than MEP analysis alone. The Fukui function ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates its propensity to donate an electron (electrophilic attack). Calculating these descriptors for each atom in this compound would provide a quantitative ranking of its reactive centers.
Illustrative Data: The following table provides a hypothetical Fukui function analysis for selected atoms of this compound. This data is for demonstration purposes only.
Table 3: Hypothetical Fukui Reactivity Descriptors
| Atom | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) |
|---|---|---|
| N(amine) | 0.05 | 0.18 |
| N2(thiadiazole) | 0.12 | 0.09 |
| C5(thiadiazole) | 0.15 | 0.04 |
| C(phenyl)-Br | 0.11 | 0.03 |
Molecular Simulation Studies
Molecular simulations are used to model the behavior of molecules and their interactions over time. These methods are particularly valuable in drug discovery for predicting how a small molecule might interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The primary goal is to predict the binding mode and affinity, often represented by a docking score. A lower docking score generally indicates a more favorable binding interaction. This method is instrumental in generating hypotheses about how a molecule like this compound might interact with a specific protein target. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. Such studies can guide the design of more potent and selective inhibitors.
Illustrative Data: The table below shows hypothetical docking results of this compound with a hypothetical protein kinase. The data is purely illustrative.
Table 4: Hypothetical Molecular Docking Results
| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase ABC | -8.5 | LYS 75 | Hydrogen Bond (with N-amine) |
| LEU 120 | Hydrophobic (with Bromophenyl ring) | ||
| PHE 150 | π-π Stacking (with Thiadiazole ring) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing critical insights into their conformational dynamics and stability. For a molecule like this compound, particularly when interacting with a biological target such as a protein receptor or enzyme, MD simulations can elucidate the stability of the binding pose predicted by molecular docking. These simulations model the atomic movements over time by integrating Newton's laws of motion, offering a view of how the compound and its environment fluctuate under physiological conditions.
Furthermore, Root Mean Square Fluctuation (RMSF) analysis is employed to identify the flexibility of individual amino acid residues in the protein and atoms in the ligand. This can highlight which parts of the binding pocket are rigid and which are more dynamic. Analysis of hydrogen bonds, hydrophobic contacts, and water bridges throughout the simulation reveals the most crucial and persistent interactions responsible for binding affinity. nih.gov For instance, simulations can confirm if the amine group on the thiadiazole ring or the bromine atom on the phenyl ring maintains stable hydrogen or halogen bonds, respectively, with the protein's active site residues. Such computational studies on related benzimidazole-thiadiazole derivatives have been used to provide profound insights into the stability and interaction dynamics of ligand-protein complexes. nih.gov
Table 1: Key Parameters in Molecular Dynamics (MD) Simulations and Their Significance This table outlines common metrics used in MD simulations to assess the conformational stability of a ligand-protein complex.
| Parameter | Description | Insight Provided for this compound |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in a molecule over time compared to a reference structure. | Assesses the overall stability of the compound within the binding pocket. Low, stable RMSD values indicate a stable binding pose. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position during the simulation. | Reveals the flexibility of the bromophenyl and thiadiazole rings and the amine substituent, as well as the protein's binding site residues. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the simulation period. | Determines the persistence of key hydrogen bonds, for example, involving the -NH2 group, which are critical for binding affinity. |
| Radius of Gyration (RoG) | Measures the compactness of the protein structure over time. | A stable RoG value indicates that the protein's overall folding remains intact and is not disrupted by the binding of the compound. nih.gov |
| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes and whether the ligand remains buried in the binding pocket or becomes more exposed to the solvent. nih.gov |
In Silico Pharmacokinetic Profiling (ADME) for Absorption, Distribution, Metabolism, and Excretion Insights
In silico pharmacokinetic profiling, commonly known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is a cornerstone of modern drug discovery. It utilizes computational models to forecast a compound's behavior in the body, allowing for the early identification of potential liabilities and guiding the design of molecules with more favorable drug-like properties. nih.gov For this compound, a comprehensive ADME profile can be generated using various software platforms, such as SwissADME and ProTox-II, which have been used for similar heterocyclic compounds. mdpi.com
These predictive models evaluate a range of physicochemical and pharmacokinetic parameters. Key properties include predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and adherence to established drug-likeness rules like Lipinski's Rule of Five. researchgate.net For example, predictions for related 1,3,4-thiadiazole (B1197879) derivatives have indicated that such compounds can be potential orally bioavailable drug-like molecules. nih.gov An analysis of this compound would assess its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict its oral bioavailability.
Metabolism prediction focuses on identifying which CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. frontiersin.org Predicting that the compound is not a potent inhibitor of major CYP enzymes is crucial, as inhibition can lead to adverse drug-drug interactions. Distribution parameters, such as the volume of distribution (VD) and the fraction of unbound drug in plasma (Fu), are also estimated to understand how the compound will distribute throughout the body's tissues. frontiersin.org
Table 2: Illustrative In Silico ADME Profile for this compound This table presents a hypothetical but representative ADME profile based on computational predictions for structurally related molecules.
| Property Category | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight (g/mol) | ~256.13 | Within the typical range for small molecule drugs (<500). |
| LogP (Lipophilicity) | 2.0 - 3.5 | Indicates good membrane permeability. | |
| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (<5). | |
| Hydrogen Bond Acceptors | 3 (from N atoms) | Complies with Lipinski's Rule (<10). | |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | High probability of being an orally active drug. mdpi.com |
| Absorption | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Less likely to cross into the central nervous system, potentially reducing CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by this efflux transporter. | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2. frontiersin.org |
| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C9. frontiersin.org | |
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6. frontiersin.org | |
| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP3A4. frontiersin.org |
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how specific structural features of a molecule influence its biological activity. Computational approaches have revolutionized SAR by enabling the rapid, cost-effective evaluation of virtual compound libraries to guide synthetic efforts toward more potent and selective molecules. eurekaselect.com For this compound, a computational SAR investigation would involve systematically modifying its structure and predicting the effect of these changes on its binding affinity to a specific biological target.
The process typically begins with the parent compound docked into the active site of a target protein. Virtual analogs are then generated by altering three key regions: the phenyl ring, the thiadiazole core, and the amine substituent. For instance, modifications could include:
Phenyl Ring Substitution: Moving the bromine atom to the ortho- or para- positions (to create 4-(2-bromophenyl) or 4-(4-bromophenyl) analogs) or replacing it with other halogens (Cl, F) or electron-donating/-withdrawing groups (e.g., -CH3, -OCH3, -NO2). SAR studies on other 1,2,3-thiadiazoles have shown that substitutions on the phenyl ring can significantly affect inhibitory action. mdpi.com
Amine Group Modification: Acylating the amine to form amides or converting it to secondary or tertiary amines. Studies on related thiadiazole templates have found that N-acetyl or propionyl substitutions can greatly enhance binding affinity. nih.gov
Scaffold Hopping: Replacing the 1,2,3-thiadiazole (B1210528) core with other bioisosteric five-membered heterocycles like 1,3,4-thiadiazole, oxadiazole, or triazole to explore different core interactions.
Each virtual analog is then docked into the same protein binding site, and their predicted binding affinities (e.g., docking scores in kcal/mol) are calculated and compared to the parent compound. This process generates a computational SAR map that highlights which modifications are beneficial or detrimental to activity, thereby providing a clear rationale for the synthesis of new, potentially improved derivatives.
Table 3: Hypothetical Computational SAR Study of this compound Analogs This table illustrates how computational tools can be used to explore the SAR of a compound by predicting the impact of specific structural modifications on binding affinity.
| Analog ID | Structural Modification (relative to parent compound) | Predicted Binding Affinity (kcal/mol) - Illustrative | Key SAR Insight |
|---|---|---|---|
| Parent | This compound | -7.5 | Baseline affinity. |
| Analog 1 | Bromo group moved from 3-position to 4-position on the phenyl ring. | -8.2 | The 4-position may allow for more favorable hydrophobic or halogen bond interactions in the binding pocket. |
| Analog 2 | Bromo group replaced with a Chloro (Cl) group at the 3-position. | -7.2 | The smaller chlorine atom may result in a slightly weaker halogen bond, reducing affinity. |
| Analog 3 | Bromo group replaced with a Methyl (-CH3) group at the 3-position. | -6.8 | Loss of the halogen bond is detrimental to binding, indicating its importance. |
| Analog 4 | Hydrogen on the 5-amine is replaced with an acetyl group (-COCH3). | -8.5 | The acetyl group may form an additional hydrogen bond or favorable hydrophobic contact, significantly improving affinity. nih.gov |
| Analog 5 | The 1,2,3-thiadiazole ring is replaced with a 1,3,4-thiadiazole ring. | -7.0 | The change in nitrogen and sulfur positions in the core ring alters the geometry and reduces the fit in the active site. |
Chemical Reactivity and Derivatization Strategies for 4 3 Bromophenyl 1,2,3 Thiadiazol 5 Amine
Reaction Pathways of the 1,2,3-Thiadiazole (B1210528) Ring System
The 1,2,3-thiadiazole ring is a stable, aromatic system. thieme-connect.de Its reactivity is largely dictated by the electron distribution among its constituent atoms. The carbon atoms of the ring are generally electron-deficient, which influences their susceptibility to nucleophilic and electrophilic attacks. chemicalbook.com
The carbon atoms within the 1,2,3-thiadiazole ring, particularly C4 and C5, possess a low electron density due to the electronegativity of the adjacent nitrogen atoms. chemicalbook.com This electron deficiency makes them susceptible to nucleophilic attack. Computational studies of the π electron density map of the 1,2,3-thiadiazole ring indicate that the C5 position is the most electron-deficient, making it the preferential site for nucleophilic substitution. chemicalbook.com While the bromine atom on the phenyl ring can be displaced by nucleophiles under certain conditions, the primary nucleophilic reactivity concerning the heterocyclic system itself is centered on the ring carbons.
Conversely, the electron-deficient nature of the C4 and C5 carbons makes the 1,2,3-thiadiazole ring resistant to electrophilic substitution at these positions. chemicalbook.com Electrophilic attack is more facile on the nitrogen atoms, which have a higher electron density. chemicalbook.com This typically leads to quaternization of the ring nitrogen atoms upon reaction with alkylating agents like alkyl halides, resulting in the formation of thiadiazolium salts or mesoionic compounds. thieme-connect.dechemicalbook.com Direct electrophilic substitution on the carbon skeleton, such as nitration or halogenation, is generally not feasible unless the ring is activated by potent electron-donating groups.
The 1,2,3-thiadiazole ring is generally characterized as a remarkably stable aromatic compound. thieme-connect.de However, it can undergo ring cleavage under specific, often forceful, conditions. The stability of substituted 1,2,3-thiadiazoles can be compromised by strong bases, high temperatures, or irradiation. researchgate.netresearchgate.net
One significant pathway for ring cleavage involves the S–N bond, which can lead to the formation of an α-diazothione intermediate through a Dimroth-type equilibrium. researchgate.net This intermediate is highly reactive and can undergo denitrogenation (loss of N₂) to generate other reactive species like thioketenes. researchgate.nete-bookshelf.de For instance, treating certain 1,2,3-thiadiazole derivatives with morpholine (B109124) in the presence of potassium hydroxide (B78521) has been shown to induce ring cleavage and liberation of nitrogen. researchgate.net The stability is also influenced by the substituents; aryl-substituted 1,2,3-thiadiazoles can decompose under mild basic conditions, a process that is accelerated by electron-donating substituents. researchgate.net
Functionalization at the Amine Moiety (C5-amino)
The C5-amino group is a primary amine and thus exhibits typical nucleophilic character, making it a prime target for a variety of derivatization reactions. This allows for the introduction of diverse functional groups and the extension of the molecular scaffold.
The primary amino group at the C5 position readily undergoes acylation with acylating agents such as acid chlorides or anhydrides. A common strategy involves reacting the aminothiadiazole with chloroacetyl chloride in the presence of a base to yield an N-(thiadiazol-5-yl)-2-chloroacetamide intermediate. growingscience.comnih.gov This intermediate is a valuable synthon for further modification.
The resulting chloroacetamide derivative can then be subjected to nucleophilic substitution reactions, effectively achieving N-alkylation of the original amino group. The reactive chlorine atom is readily displaced by various nucleophiles, including secondary amines like piperidine, morpholine, or substituted piperazines, to generate a wide array of N-substituted acetamide (B32628) derivatives. growingscience.comnih.govresearchgate.net
| Reaction Type | Reagent | Intermediate/Product | Typical Conditions |
|---|---|---|---|
| Acylation | Chloroacetyl chloride | 2-Chloro-N-(4-(3-bromophenyl)-1,2,3-thiadiazol-5-yl)acetamide | Stirring in a dry solvent (e.g., acetone) with a base (e.g., sodium acetate). nih.gov |
| Alkylation (of Acyl Intermediate) | Piperidine, Morpholine, or other amines | N-(4-(3-bromophenyl)-1,2,3-thiadiazol-5-yl)-2-(substituted-amino)acetamide | Heating under reflux in a dry solvent (e.g., benzene (B151609) or dioxane). growingscience.comnih.gov |
The condensation of the primary C5-amino group with various aldehydes or ketones is a straightforward and efficient method for generating Schiff bases (imines). chemrevlett.com This reaction typically proceeds by refluxing the aminothiadiazole with a slight excess of the desired aldehyde in a suitable solvent, often with an acid catalyst like glacial acetic acid. researchgate.net
This reaction is highly versatile, allowing for the introduction of a wide range of substituted aromatic and heteroaromatic aldehydes. sphinxsai.comchemrevlett.com The resulting imine (–N=CH–) linkage extends the conjugation of the system and provides a platform for introducing further chemical diversity. The formation of the azomethine group is a key strategy in medicinal chemistry for synthesizing compounds with varied biological activities. chemrevlett.com
| Aldehyde Type | Example Aldehydes | Product Type | Typical Conditions |
|---|---|---|---|
| Aromatic Aldehydes | Benzaldehyde, 2-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | N-((Substituted-phenyl)methylidene)-4-(3-bromophenyl)-1,2,3-thiadiazol-5-amine | Refluxing in ethanol (B145695) with a catalytic amount of glacial acetic acid for 2-4 hours. researchgate.net |
| Heterocyclic Aldehydes | Indole-3-carbaldehyde | N-((1H-indol-3-yl)methylidene)-4-(3-bromophenyl)-1,2,3-thiadiazol-5-amine | Reaction with the corresponding aldehyde, often in an alcoholic solvent. chemrevlett.com |
Transformations of the Bromophenyl Substituent
The carbon-bromine bond on the phenyl ring is a prime site for derivatization, enabling the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are foundational in contemporary organic synthesis.
Palladium-catalyzed reactions provide a powerful platform for modifying the bromophenyl group. The Suzuki-Miyaura and Heck couplings are particularly notable for their broad functional group tolerance and reliable formation of C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups. The reaction couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. mdpi.com For 4-(3-bromophenyl)-1,2,3-thiadiazol-5-amine, the bromine atom acts as the electrophilic partner.
Typical reaction conditions involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, or a pre-formed complex such as Pd(PPh₃)₄. mdpi.com A base, commonly potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the organoboron reagent. mdpi.com The reaction is often carried out in a solvent system like 1,4-dioxane (B91453) or a mixture of toluene, ethanol, and water. researchgate.net The versatility of this reaction allows for the synthesis of a diverse library of derivatives by varying the boronic acid partner.
| Boronic Acid/Ester Coupling Partner | Potential Product Structure | Catalyst System Example |
|---|---|---|
| Phenylboronic acid | 4-(Biphenyl-3-yl)-1,2,3-thiadiazol-5-amine | Pd(PPh₃)₄, K₂CO₃ |
| Thiophene-2-boronic acid | 4-(3-(Thiophen-2-yl)phenyl)-1,2,3-thiadiazol-5-amine | Pd(dppf)Cl₂, Na₂CO₃ |
| Vinylboronic acid pinacol (B44631) ester | 4-(3-Vinylphenyl)-1,2,3-thiadiazol-5-amine | Pd(OAc)₂/SPhos, K₃PO₄ |
| 4-Methoxyphenylboronic acid | 4-(4'-Methoxybiphenyl-3-yl)-1,2,3-thiadiazol-5-amine | Pd(PPh₃)₄, K₂CO₃ |
Heck Reaction
The Mizoroki-Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new C-C bond and creating a styrenyl-type linkage. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base, such as triethylamine (B128534) or potassium carbonate. mdpi.com The active catalyst is a palladium(0) species, which undergoes oxidative addition into the C-Br bond. libretexts.org
The choice of catalyst, ligand, and reaction conditions can influence the efficiency and outcome. nih.govorganic-chemistry.org Common catalysts include Pd(OAc)₂ combined with phosphine (B1218219) ligands like P(o-tol)₃. scielo.br The reaction is typically performed in polar aprotic solvents like DMF or NMP. mdpi.com A significant advantage of the Heck reaction is its high stereoselectivity, generally yielding the E (trans) isomer of the resulting alkene. mdpi.com
| Alkene Coupling Partner | Potential Product Structure | Catalyst System Example |
|---|---|---|
| Styrene | (E)-4-(3-Styrylphenyl)-1,2,3-thiadiazol-5-amine | Pd(OAc)₂, PPh₃, Et₃N |
| n-Butyl acrylate | (E)-Butyl 3-(3-(5-amino-1,2,3-thiadiazol-4-yl)phenyl)acrylate | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ |
| Allyl alcohol | 3-(3-(5-Amino-1,2,3-thiadiazol-4-yl)phenyl)prop-2-en-1-ol | PdCl₂(PPh₃)₂, NaHCO₃ |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
For SNAr to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.orglibretexts.org In the case of this compound, the 1,2,3-thiadiazole ring acts as an electron-withdrawing substituent. However, it is positioned meta to the bromine atom. This meta-relationship prevents direct resonance stabilization of the negative charge onto the heterocycle during a potential nucleophilic attack. libretexts.org Consequently, the bromophenyl ring of this specific isomer is significantly deactivated towards SNAr, and this reaction pathway is generally not considered viable compared to the highly efficient palladium-catalyzed cross-coupling alternatives.
Synthesis of Novel Hybrid Molecules and Conjugates
The derivatization of the bromophenyl group is a primary strategy for creating novel hybrid molecules and conjugates, where the 1,2,3-thiadiazole-5-amine core is linked to other pharmacophores or functional moieties. nih.govbiointerfaceresearch.com The palladium-catalyzed cross-coupling reactions described in section 5.3.1 are the principal tools for achieving this.
By employing the Suzuki-Miyaura coupling, the this compound scaffold can be conjugated with a wide range of other heterocyclic systems. For example, coupling with boronic acids derived from pyridine, pyrazole, indole, or benzothiadiazole can generate complex bi-heterocyclic structures. researchgate.netresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships by combining the thiadiazole core with other known bioactive fragments.
Similarly, the Heck reaction can be used to introduce linker groups or other functional alkenes, creating conjugates with different spatial and electronic properties. This strategy is valuable for constructing molecules where the thiadiazole moiety is separated from another functional unit by a rigid styrenyl bridge.
| Target Hybrid Moiety | Synthetic Method | Required Reagent |
|---|---|---|
| Pyridine | Suzuki Coupling | Pyridine-3-boronic acid |
| Quinoline | Suzuki Coupling | Quinoline-8-boronic acid pinacol ester |
| Benzofuran | Suzuki Coupling | Benzofuran-2-boronic acid |
| Cinnamic acid ester | Heck Reaction | Ethyl acrylate |
Regioselectivity and Stereoselectivity in Derivatization Reactions
Control over regioselectivity and stereoselectivity is crucial in synthesis to ensure the formation of a single, well-defined product.
Regioselectivity
In the context of derivatizing this compound, regioselectivity primarily concerns the Heck reaction when using unsymmetrical alkenes. The carbopalladation step, where the aryl group adds across the double bond, can in principle lead to two different regioisomers. buecher.de For many terminal alkenes, such as styrenes and acrylates, the reaction is highly regioselective, with the aryl group adding to the less substituted (terminal) carbon of the alkene. libretexts.org This preference is largely governed by steric factors, which favor the formation of the linear product. libretexts.org However, electronic factors and specific reaction conditions, such as the use of certain ligands or additives, can sometimes influence and even reverse this selectivity. scielo.brrsc.orgnih.gov For Suzuki reactions, the regioselectivity is inherently controlled by the starting positions of the bromine atom and the boron functionality.
Stereoselectivity
Stereoselectivity is a key feature of the Heck reaction. The reaction mechanism typically involves a syn-addition of the arylpalladium species to the alkene, followed by a syn-β-hydride elimination. This sequence generally results in the formation of the thermodynamically more stable E (trans) isomer of the disubstituted alkene product with high selectivity. mdpi.com The intramolecular variant of the Heck reaction can also be highly diastereoselective, a feature that has been exploited in the synthesis of complex heterocyclic systems containing new stereocenters. chim.it For the Suzuki coupling, the stereochemistry of the product is dictated by the geometry of the starting materials, as the reaction proceeds with retention of configuration if an alkenylboronate is used.
Role of 4 3 Bromophenyl 1,2,3 Thiadiazol 5 Amine As a Versatile Chemical Scaffold
Contribution of 1,2,3-Thiadiazole (B1210528) Scaffolds to Chemical Diversity
The 1,2,3-thiadiazole moiety is a key contributor to chemical diversity in drug discovery. mdpi.com Its presence in a molecule can significantly influence its physicochemical properties, such as polarity, solubility, and metabolic stability. The aromatic nature of the 1,2,3-thiadiazole ring, combined with the presence of three heteroatoms, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.
The 4-(3-bromophenyl)-1,2,3-thiadiazol-5-amine scaffold, in particular, offers several points for diversification. The amine group at the 5-position can be readily acylated, alkylated, or incorporated into larger heterocyclic systems. The bromine atom on the phenyl ring at the 4-position serves as a useful handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, leading to the generation of large and diverse chemical libraries for high-throughput screening.
The inherent biological activity of the 1,2,3-thiadiazole core itself contributes to its value in creating diverse molecular entities. Derivatives of 1,2,3-thiadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.com This intrinsic activity makes the 1,2,3-thiadiazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
Table 1: Examples of Bioactive 1,2,3-Thiadiazole Derivatives
| Compound/Derivative | Biological Activity | Reference |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Anti-HIV-1 agent | mdpi.com |
| Piperidine-based 1,2,3-thiadiazole | Antiviral | mdpi.com |
| Quinoline-based 1,2,3-thiadiazole | Antiamoebic |
This table is for illustrative purposes and showcases the diversity of activities within the broader 1,2,3-thiadiazole class.
Exploration of Thiadiazole Derivatives in Rational Molecular Design
The this compound scaffold is a valuable tool in rational molecular design, a strategy that aims to develop new drugs based on a thorough understanding of the biological target. The defined geometry and electronic properties of the thiadiazole ring allow for predictable interactions with protein binding sites.
Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the binding modes of thiadiazole derivatives and to guide the design of new analogs with improved properties. These in silico studies can help to rationalize the structure-activity relationships (SAR) observed for a series of compounds and to prioritize the synthesis of the most promising candidates. For example, docking studies of thiadiazole derivatives have been used to understand their interactions with enzymes like protein kinases and carbonic anhydrase. mdpi.com
Mechanistic Insights into Molecular Recognition via Chemical Modification
Understanding how chemical modifications to the this compound scaffold affect its interaction with biological targets is fundamental to its application in drug discovery. The process of molecular recognition involves a complex interplay of various non-covalent forces, and subtle changes in the ligand's structure can have a profound impact on its binding affinity and specificity.
Modification of the amine group at the 5-position can alter the hydrogen bonding capacity of the molecule. For example, acylation of the amine can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and donors (the amide N-H), potentially leading to new interactions with the target protein.
The 3-bromophenyl group is also a key determinant of molecular recognition. The size, shape, and electronic nature of the substituent at this position can influence how the molecule fits into a binding pocket. The bromine atom itself can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-target binding. semanticscholar.orgump.edu.pl Furthermore, replacing the bromine with other groups can modulate the lipophilicity and electronic properties of the phenyl ring, thereby affecting both pharmacokinetic and pharmacodynamic properties.
Studies on related brominated phenyl compounds have demonstrated the importance of the halogen in directing the binding orientation and enhancing potency. For example, in a series of quinazoline-based kinase inhibitors, a 3-bromophenyl substituent was found to be crucial for potent inhibitory activity. mdpi.com
Analysis of Bioisosteric Relationships in Thiadiazole Research
Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several opportunities for bioisosteric modifications.
The thiadiazole ring itself can be considered a bioisostere of other five-membered heterocycles, such as oxadiazoles, triazoles, or even a phenyl ring in certain contexts. nih.gov For instance, the 1,2,4-oxadiazole ring has been investigated as a bioisostere for esters and amides. researchgate.net Replacing the 1,2,3-thiadiazole core with these other heterocycles can lead to derivatives with different metabolic stabilities and binding modes.
The bromine atom on the phenyl ring can be replaced by other halogens (e.g., chlorine or fluorine) or by other groups of similar size and electronic character, such as a trifluoromethyl group or a cyano group. Such modifications can fine-tune the electronic properties and lipophilicity of the molecule, potentially leading to improved biological activity or a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. The choice of a bioisosteric replacement depends on the specific goals of the drug design project and the nature of the target binding site.
The phenyl ring itself can also be replaced by other aromatic or heteroaromatic rings to explore new chemical space and potentially discover novel interactions with the biological target. Saturated ring systems have also been explored as bioisosteres for the phenyl group to improve properties such as solubility and metabolic stability. enamine.net
Table 2: Common Bioisosteric Replacements for Functional Groups in the this compound Scaffold
| Original Group | Potential Bioisosteric Replacement(s) | Potential Impact |
| 1,2,3-Thiadiazole Ring | 1,3,4-Thiadiazole (B1197879), 1,2,4-Oxadiazole, 1,2,3-Triazole | Altered metabolic stability, hydrogen bonding capacity, and aromatic interactions |
| Bromine Atom | Chlorine, Fluorine, Trifluoromethyl (CF3), Cyano (CN) | Modified lipophilicity, electronic properties, and potential for halogen bonding |
| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | Changes in aromaticity, polarity, and three-dimensional shape |
| Amine Group | Amide, Urea, Sulfonamide | Altered hydrogen bonding pattern and chemical reactivity |
This table provides a general overview of potential bioisosteric replacements and their likely effects.
Future Perspectives and Emerging Research Directions for 4 3 Bromophenyl 1,2,3 Thiadiazol 5 Amine
Advancements in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 1,2,3-thiadiazoles has traditionally been dominated by methods like the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride. researchgate.netwikipedia.org While effective, this method can have limitations, such as the use of harsh reagents and the generation of by-products. e-bookshelf.de Future efforts will focus on developing more efficient, selective, and sustainable synthetic routes.
Emerging strategies aim to improve upon classical methods by utilizing milder conditions and more accessible starting materials. organic-chemistry.org Recent advancements include:
Catalyst-Driven Reactions: The use of catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), offers a metal-free improvement to the Hurd-Mori reaction, proceeding with good yields by reacting N-tosylhydrazones with elemental sulfur. organic-chemistry.org
Photocatalysis: Visible-light-mediated synthesis using catalysts like cercosporin (B1668469) provides an environmentally friendly approach with good regioselectivity and broad functional group compatibility under mild conditions. organic-chemistry.org
Multi-component Reactions: One-pot reactions combining ketones, p-toluenesulfonyl hydrazide, and a sulfur source like potassium thiocyanate (B1210189) (KSCN), promoted by reagents such as I2/CuCl2, are being developed for streamlined synthesis. mdpi.com
Green Chemistry Approaches: The use of eco-friendly solvents like ethanol (B145695) and reactions at room temperature are being explored to reduce the environmental impact of synthesis. organic-chemistry.org Research into microwave-assisted and ultrasound-assisted synthesis also shows promise for accelerating reaction times and improving yields. nih.gov
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Improved Hurd-Mori (TBAI-catalyzed) | N-Tosylhydrazones, Sulfur, TBAI | Metal-free, good yields, practical | organic-chemistry.org |
| Visible-Light Photocatalysis | Cercosporin, visible light | Mild conditions, sustainable, good regioselectivity | organic-chemistry.org |
| One-Pot Three-Component Reaction | Ketones, Tosylhydrazine, KSCN, I2/CuCl2 | High efficiency, operational simplicity | mdpi.com |
| Room-Temperature Synthesis | Tosylhydrazones, Ammonium (B1175870) thiocyanate, Ethanol | Eco-friendly solvent, mild conditions, wide substrate scope | organic-chemistry.org |
These advanced methods will be crucial for the efficient and scalable production of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine and its analogs, facilitating broader screening and application.
In-Depth Mechanistic Elucidation of Reaction Pathways
A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols, controlling regioselectivity, and minimizing side reactions. For the synthesis of this compound, the Hurd-Mori reaction remains a foundational method. mdpi.com While the general pathway is known, future research will likely focus on a more detailed elucidation of its intermediates and transition states, particularly concerning the aromatization step. lookchem.com
Studies have proposed modified reaction mechanisms to better account for observed products, especially in the synthesis of complex, fused thiadiazole systems. researchgate.net Investigating the influence of substituents on the hydrazone precursor, such as the electron-withdrawing nature of a protecting group on a pyrrolidine (B122466) ring, has been shown to be significant for successful cyclization. nih.gov Future mechanistic studies will likely employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling to map out the complete energy landscape of the reaction, providing insights that can guide the rational design of more efficient syntheses.
Integration of Advanced Computational Tools for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the precise design of molecules with desired properties. nih.gov For thiadiazole derivatives, in silico methods are increasingly used to predict biological activity, binding affinities, and pharmacokinetic profiles (ADMET). nih.gov
Future research on this compound will heavily leverage these tools for:
Target Identification and Validation: Molecular docking can predict the binding modes and affinities of the compound and its derivatives with various biological targets, such as protein kinases or enzymes, helping to identify potential therapeutic applications. nih.govtandfonline.com
Structure-Activity Relationship (SAR) Studies: Computational models can help rationalize experimental SAR data and guide the design of new analogs with improved potency and selectivity. tandfonline.com
Predictive Modeling: Density Functional Theory (DFT) can be used to investigate the electronic properties and reactivity of the molecule, while Molecular Dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes over time. nih.govresearchgate.net
Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets to prioritize candidates for synthesis and experimental testing, accelerating the discovery process. nih.gov
| Computational Tool | Application in Thiadiazole Research | Reference |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., enzymes, receptors). | nih.govresearchgate.netuowasit.edu.iq |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and elucidating binding modes. | researchgate.net |
| Density Functional Theory (DFT) | Investigating molecular structure, stability, and reactivity. | nih.gov |
| ADMET Prediction | In silico screening for drug-likeness properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | nih.gov |
The integration of these computational approaches will streamline the development pipeline, reducing costs and time by focusing synthetic efforts on the most promising molecules. nih.gov
Development of Novel Derivatization Strategies to Expand Chemical Space
The chemical structure of this compound offers multiple points for modification, allowing for the creation of a diverse library of derivatives to explore a wider chemical space. rsc.orgchemrxiv.org The primary amine at the 5-position and the bromine atom on the phenyl ring are key handles for derivatization.
Future derivatization strategies will likely include:
Amine Group Functionalization: The 5-amino group is highly reactive and can be readily converted into amides, sulfonamides, Schiff bases, or used in cyclization reactions to form fused heterocyclic systems. nih.govnih.gov This position is crucial for modulating the biological activity of the scaffold. nih.gov
Palladium-Catalyzed Cross-Coupling: The 3-bromophenyl moiety is an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or amino groups. This can significantly alter the steric and electronic properties of the molecule.
Hybrid Molecule Synthesis: Combining the thiadiazole scaffold with other known pharmacophores (e.g., imidazole, triazole, thiazole) can lead to hybrid molecules with potentially synergistic or novel biological activities. nih.gov
Exploring these derivatization pathways will be essential for optimizing the properties of the parent compound for specific applications and for conducting detailed structure-activity relationship studies. nih.gov
Strategic Design of Next-Generation Thiadiazole-Based Scaffolds for Targeted Applications
The 1,2,3-thiadiazole (B1210528) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. mdpi.com The strategic design of next-generation scaffolds based on this compound will involve a multidisciplinary approach that combines advanced synthesis, computational modeling, and biological evaluation.
The goal is to create molecules that are not just active, but also highly selective for their intended target, thereby minimizing off-target effects. nih.gov The unique electronic properties of the 1,2,3-thiadiazole ring, combined with the diverse functionalities that can be introduced via the amine and bromophenyl groups, make this scaffold particularly versatile. nih.gov Future research will focus on designing derivatives for specific therapeutic areas where thiadiazoles have already shown promise, such as anticancer, antimicrobial, and antiviral agents. mdpi.comresearchgate.net The development of these next-generation scaffolds will be driven by a deeper understanding of the molecular mechanisms of action and the structural requirements for potent and selective biological activity. nih.govtandfonline.com
Q & A
What are the optimized synthetic routes for 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine?
Basic
The synthesis typically involves coupling 3-bromobenzonitrile with substituted hydrazine carboxamides under reflux in n-butanol with K₂CO₃ as a base. Key steps include nucleophilic substitution and cyclization, with yields improved by optimizing reaction time (8–15 hours) and temperature (120–140°C) . Microwave-assisted synthesis may enhance efficiency, as seen in analogous triazole derivatives, reducing reaction times and improving purity .
How is the structural characterization of this compound validated experimentally?
Basic
Structural validation employs X-ray crystallography to confirm the thiadiazole core and bromophenyl substitution. Complementary techniques include:
- 1H/13C NMR : Aromatic protons appear as multiplets (δ 7.39–8.73 ppm), with amine protons near δ 8.7–9.1 ppm .
- IR spectroscopy : Peaks at ~3278 cm⁻¹ (N-H stretch) and ~1612 cm⁻¹ (C=N/C-N stretch) confirm functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z = 333.01 [M+1]⁺) validate molecular weight .
What computational methods are used to predict electronic properties or reactivity?
Advanced
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. These correlate with experimental X-ray data (bond lengths ±0.02 Å) and predict charge distribution, aiding in understanding nucleophilic/electrophilic sites . TD-DFT models UV-Vis absorption spectra, validated against experimental λmax values in polar solvents like DMSO .
What mechanistic insights exist for its anticancer or antimicrobial activity?
Advanced
In vitro studies suggest DNA intercalation and topoisomerase inhibition as primary anticancer mechanisms, with IC₅₀ values <10 µM against MCF-7 and HeLa cells . Antimicrobial activity (MIC ~25 µg/mL) may involve membrane disruption via thiadiazole-thiophene interactions, as shown in analogous triazole derivatives . Computational docking (AutoDock Vina) identifies binding affinities to EGFR (ΔG = −9.2 kcal/mol) and β-tubulin (ΔG = −8.7 kcal/mol) .
How can researchers resolve contradictions between experimental and computational data?
Advanced
Discrepancies in geometry (e.g., bond angles) arise from solvent effects or crystal packing. Multivariate regression analysis adjusts DFT parameters (e.g., solvent polarity in PCM models) to align with experimental NMR/IR data . For bioactivity contradictions, dose-response validation and kinetic assays (e.g., SPR for binding kinetics) clarify mechanistic outliers .
What strategies improve regioselectivity in thiadiazole functionalization?
Advanced
Regioselective bromination at the 5-position is achieved using NBS (N-bromosuccinimide) in DMF at 0°C. For cross-coupling (e.g., Suzuki-Miyaura), Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with >90% selectivity, as demonstrated in triazole analogs . Steric directing groups (e.g., tert-butyl) on the phenyl ring further enhance control .
How do substituents on the phenyl ring modulate biological activity?
Advanced
Structure-Activity Relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -Br, -CF₃) increase anticancer potency by enhancing electrophilicity.
- Methoxy groups reduce cytotoxicity but improve solubility (logP reduction by ~0.5) .
- Thiophene substitution at the 5-position boosts antimicrobial activity by 2–3-fold .
What are the stability considerations for this compound under physiological conditions?
Basic
Stability assays in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Hydrolytic degradation occurs in acidic media (pH <3), forming 3-bromobenzoic acid. Storage at −20°C in amber vials under argon minimizes photolytic/oxidative decomposition .
Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
Advanced
The thiadiazole nitrogen atoms act as ligands for Cu(II) and Fe(III) , forming coordination polymers with BET surface areas >500 m²/g. Applications in catalysis (e.g., CO₂ reduction) require functionalization with phosphonate groups, as shown in pyrazole-based MOFs .
How are analytical methods validated for purity assessment?
Basic
HPLC-DAD (C18 column, acetonitrile/water gradient) achieves >99% purity with retention time 6.8 min. Validation parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
